molecular formula C14H19NO2 B11877967 1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline CAS No. 20232-58-0

1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline

Cat. No.: B11877967
CAS No.: 20232-58-0
M. Wt: 233.31 g/mol
InChI Key: GQDGSOBEHYQMER-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound features methoxy groups at the 6 and 7 positions, a propyl group at the 1 position, and a dihydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Isoquinoline derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-propyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the dihydroisoquinoline core play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar structure but with a methyl group instead of a propyl group.

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the propyl group at the 1 position.

    1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: Contains a phenyl group at the 1 position instead of a propyl group.

Uniqueness

6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline is unique due to the presence of the propyl group at the 1 position, which can influence its chemical reactivity and biological activity compared to its analogs. The propyl group can enhance lipophilicity, potentially affecting the compound’s pharmacokinetic properties.

Properties

CAS No.

20232-58-0

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

6,7-dimethoxy-1-propyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C14H19NO2/c1-4-5-12-11-9-14(17-3)13(16-2)8-10(11)6-7-15-12/h8-9H,4-7H2,1-3H3

InChI Key

GQDGSOBEHYQMER-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NCCC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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